3-Chloro-4-fluoronitrobenzene is an organic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.545 g/mol. It is classified as a nitroaromatic compound, characterized by the presence of a nitro group (-NO₂), a chlorine atom (Cl), and a fluorine atom (F) attached to a benzene ring. This compound is also known by other names, including Benzene, 2-chloro-1-fluoro-4-nitro- and 2-Chloro-1-fluoro-4-nitrobenzene . The compound exhibits a complex structure that influences its chemical reactivity and biological activity.
-Chloro-4-fluoronitrobenzene can be synthesized through various methods, including the nitration of 3-chloro-4-fluorobenzene with nitric acid or a mixture of nitric and sulfuric acids.
-Chloro-4-fluoronitrobenzene has been used in various scientific research applications, including:
Several methods exist for synthesizing 3-chloro-4-fluoronitrobenzene:
3-Chloro-4-fluoronitrobenzene serves as an important intermediate in the synthesis of pharmaceuticals and agricultural chemicals. Its derivatives are used in:
Interaction studies involving 3-chloro-4-fluoronitrobenzene primarily focus on its reactivity with nucleophiles and its transformation into more biologically active compounds. The compound's ability to undergo substitution reactions makes it a valuable building block in medicinal chemistry. Research is ongoing to elucidate its interactions with various biological systems and its environmental impact.
Several compounds share structural similarities with 3-chloro-4-fluoronitrobenzene. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
4-Fluoronitrobenzene | C₆H₄FN₃O₂ | Precursor for synthesizing 3-chloro-4-fluoronitrobenzene; lacks chlorine substitution. |
2-Chloro-4-fluoronitrobenzene | C₆H₄ClFN₃O₂ | Similar reactivity but different positioning of substituents; used in similar applications. |
3-Bromo-4-fluoronitrobenzene | C₆H₄BrFN₃O₂ | Contains bromine instead of chlorine; shows different reactivity patterns due to halogen differences. |
The uniqueness of 3-chloro-4-fluoronitrobenzene lies in its specific arrangement of substituents on the benzene ring, which influences both its chemical reactivity and biological activity compared to other similar compounds.
The synthesis of 3-chloro-4-fluoronitrobenzene emerged in the late 20th century alongside advancements in electrophilic aromatic substitution. Early methods involved direct nitration of fluorobenzene followed by chlorination, but these processes suffered from low regioselectivity and byproduct formation. A breakthrough came with the use of N-chlorosuccinimide (NCS) and iodine catalysis in mixed nitric-sulfuric acid systems, which enhanced chloro-group positioning at the meta position relative to the nitro group. Patents from Shandong Youbang Biochemical Technology Co., Ltd. (2017) and U.S. Patent 4,898,996 (1990) standardized high-yield routes using FeCl3/I2 or SbCl5/I2 systems, achieving >97% purity.
The compound’s structure exemplifies the interplay of electronic effects in halogenated aromatics:
This electronic profile makes it a model substrate for studying halogen bond interactions and Meisenheimer complex stability. Its resistance to oxidative degradation underscores the environmental challenges posed by polyhalogenated nitroaromatics.
3-Chloro-4-fluoronitrobenzene is pivotal in constructing heterocycles and active pharmaceutical ingredients (APIs):
Recent protocols employ microwave-assisted reduction with Mo(CO)6 and DBU to yield 3-chloro-4-fluoroaniline, a key intermediate in dye manufacturing.
Dihalogenated nitroaromatics are recalcitrant pollutants, but their structural complexity drives innovation in:
Corrosive;Acute Toxic;Irritant;Health Hazard